molecular formula C20H11ClN2O4S2 B11701123 (5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11701123
M. Wt: 442.9 g/mol
InChI Key: YDLGBGZPNLZPAE-WOJGMQOQSA-N
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Description

(5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a nitrophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of (5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.

    Nitrophenyl-furan derivatives: Compounds with a nitrophenyl-furan moiety but different additional groups.

Uniqueness: (5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H11ClN2O4S2

Molecular Weight

442.9 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H11ClN2O4S2/c21-13-4-2-5-14(10-13)22-19(24)18(29-20(22)28)11-16-7-8-17(27-16)12-3-1-6-15(9-12)23(25)26/h1-11H/b18-11+

InChI Key

YDLGBGZPNLZPAE-WOJGMQOQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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